3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative featuring a 2-methoxyphenoxy substituent at position 3 and a thiophen-2-ylmethyl group at position 7. Chromeno-oxazinones are heterocyclic frameworks known for their diverse pharmacological activities, including antiosteoporotic, antimalarial, and enzyme-modulating effects .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-26-19-6-2-3-7-20(19)29-21-13-27-23-16(22(21)25)8-9-18-17(23)12-24(14-28-18)11-15-5-4-10-30-15/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAGTJXMGXBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Chromeno-Oxazinone Core
The biological and chemical profiles of chromeno-oxazinones are heavily influenced by substituents at positions 3 and 8. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
Physicochemical Properties
- Melting Points : Analogs with hydroxyalkyl chains (e.g., 4-hydroxybutyl in ) exhibit higher melting points (154–166°C) due to hydrogen bonding , whereas thiophene- or furan-containing derivatives may have lower melting points (~137–151°C) due to reduced crystallinity .
- Thiophene derivatives may offer unique π-π stacking interactions .
- Synthetic Yields : Derivatives with hydroxyalkyl substituents (e.g., 4a in ) show yields up to 83%, indicating feasible synthesis routes . Thiophene-containing compounds (e.g., ) require specialized coupling reactions, which may reduce yields.
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